6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one
Description
The compound 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one is a fused heterocyclic molecule featuring a pyrrolo[3,4-b]pyridin-5-one core. Key structural elements include:
- A methyl group at position 6, enhancing steric and electronic modulation.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) substituent at position 3, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- A ketone at position 5, contributing to hydrogen-bonding interactions.
This compound’s molecular formula is C₁₇H₂₀BN₂O₃ (assuming standard substituents), though specific derivatives (e.g., tosylated analogs) may vary (e.g., C₂₁H₂₅BN₂O₅S, MW 428.31 g/mol) . Its synthetic route likely involves palladium-catalyzed coupling of a boronic ester precursor with halogenated pyrrolopyridinones, as seen in analogous protocols .
Properties
Molecular Formula |
C14H19BN2O3 |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-10-11(16-7-9)8-17(5)12(10)18/h6-7H,8H2,1-5H3 |
InChI Key |
RTTVPUUOPKJGKP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3=O)C)N=C2 |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction
The synthesis typically begins with the construction of the pyrrolo[3,4-b]pyridin-5-one core, which involves cyclization reactions of appropriately substituted precursors. Key starting materials include substituted pyridine derivatives or halogenated pyrrolopyridines.
- Palladium-catalyzed cyclization and ring closure methods are employed to form the bicyclic core.
- Introduction of the keto group at the 5-position is achieved via oxidation or by using pre-functionalized starting materials.
Introduction of the Boronate Ester Group
The critical feature of this compound is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) substituent at the 3-position of the pyrrolopyridine ring. This is typically introduced via:
- Borylation reactions involving halogenated intermediates (e.g., 3-bromo or 3-iodo derivatives) and bis(pinacolato)diboron under palladium catalysis.
- The use of Suzuki-Miyaura coupling protocols to install the boronate ester group on the heterocyclic scaffold.
Detailed Preparation Methods
Method A: Suzuki-Miyaura Cross-Coupling Route
This method is widely employed for the preparation of boronate ester-substituted pyrrolopyridines.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting with 3-halo-7H-pyrrolo[3,4-b]pyridin-5-one derivative | Halogenation at the 3-position to prepare a reactive intermediate |
| 2 | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., KOAc), solvent (e.g., dioxane), 80-100°C | Palladium-catalyzed borylation to install the pinacol boronate ester |
| 3 | Purification by column chromatography or recrystallization | Isolation of the desired boronate ester compound |
Method B: Direct Borylation of Pyrrolopyridine Core
An alternative approach involves direct C–H borylation of the pyrrolopyridine scaffold.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Pyrrolo[3,4-b]pyridin-5-one core | Starting material without halogen |
| 2 | Bis(pinacolato)diboron, Iridium catalyst (e.g., Ir(COD)(OMe)), ligand (e.g., dtbpy), base, solvent, elevated temperature | Direct C–H activation and borylation at the 3-position |
| 3 | Purification | Isolation of boronate ester |
Method C: Multi-step Synthesis via Intermediate Functionalization
This involves a sequence of functional group transformations:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Synthesis of 3-halogenated pyrrolopyridine intermediate | Halogenation or iodination of the core scaffold |
| 2 | Suzuki coupling with pinacol boronate ester derivatives | Installation of the boronate ester |
| 3 | Deprotection or further functionalization | Final compound isolation |
- For example, iodination followed by Suzuki coupling with pinacol boronate esters has been documented in the synthesis of related pyrrolopyridine derivatives.
Representative Reaction Scheme
A typical Suzuki-Miyaura borylation reaction to prepare the target compound can be summarized as:
- Starting Material: 3-bromo-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one
- Reagents: Bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, potassium acetate base, 1,4-dioxane solvent
- Conditions: Heating at 80–100 °C under inert atmosphere
- Outcome: Formation of 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one
Research Findings and Yields
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the pyrrolopyridine core and boronate ester presence.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~274 g/mol.
- HPLC: Purity typically >95% after purification.
- X-ray Crystallography: Used in some studies to confirm molecular structure and boronate ester orientation.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can target the pyrrolopyridine core or the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced pyrrolopyridine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one has several applications in scientific research:
Industry: Utilized in the synthesis of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one depends on its specific application. In cross-coupling reactions, the boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism. This involves the transmetalation of the boronate ester with a palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Positional Isomers in the Pyrrolopyridine Family
Example :
- 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1445993-89-4) : Core: Pyrrolo[2,3-c]pyridine (vs. pyrrolo[3,4-b]pyridine in the target compound). Substituents: Boronic ester at position 4 (vs. position 3).
Boronic Ester-Functionalized Pyridines
Example :
- tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS 1309982-22-6) :
- Core : Simple pyridine (vs. fused pyrrolopyridine).
- Substituents : Boronic ester at position 3 with a tert-butyl carbamate group.
- Impact : The absence of a fused ring system reduces planarity and may limit π-π stacking interactions in medicinal chemistry applications. The carbamate group enhances solubility but introduces steric bulk.
Halogenated and Sulfonylated Analogs
Example :
- 4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine : Core: Pyrrolo[2,3-d]pyrimidine (vs. pyrrolo[3,4-b]pyridine). Substituents: Chlorine and phenylsulfonyl groups. The chlorine atom may improve metabolic stability but reduce reactivity in cross-coupling.
Functionalized Pyrrolo[3,4-b]Pyridinones
Example :
- 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1440519-73-2) :
- Substituents : Chlorine and 4-methoxybenzyl groups.
- Impact : The lack of a boronic ester limits utility in cross-coupling, but the chloro group enables nucleophilic substitution. The methoxybenzyl moiety may enhance lipophilicity.
Key Comparative Data
Biological Activity
The compound 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity in detail, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈BN₃O₂
- Molecular Weight : 259.11 g/mol
- SMILES Notation :
Cn1cnc2cc(cnc12)B3OC(C)(C)C(C)(C)O3
This compound contains a pyrrolo[3,4-b]pyridine core substituted with a dioxaborolane moiety, which is significant for its biological interactions.
1. Inhibition of Kinases
Research indicates that compounds with similar scaffolds exhibit inhibitory activity against various kinases. For instance, the pyrrolo[3,4-b]pyridine derivatives have shown promising results as inhibitors of c-Met and FGFR1 kinases. In a study involving structure-based drug design, compounds derived from this scaffold demonstrated over 50% inhibition at concentrations around 10 μM against FGFR1 .
The mechanism of action for this compound appears to involve interaction with the ATP-binding site of kinases. The binding involves hydrogen bonds and π–π stacking interactions with key residues in the kinase active site. This interaction is crucial for the inhibition of kinase activity and subsequent downstream signaling pathways associated with cancer proliferation .
3. Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study by MDPI reported that modifications to the pyrrolo[3,4-b]pyridine scaffold led to enhanced FGFR1 inhibition through optimized binding interactions .
- Another investigation focused on PfCLK3 inhibitors highlighted the importance of structural modifications in enhancing inhibitory potency against malaria parasites .
Table 1: Summary of Biological Activities
| Compound Name | Target Kinase | IC50 (nM) | % Inhibition at 10 μM |
|---|---|---|---|
| Compound A | FGFR1 | 50 | 70 |
| Compound B | c-Met | 30 | 65 |
| 6-Methyl... | FGFR1 | TBD | >50 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents on the pyrrolo[3,4-b]pyridine ring significantly impact biological activity. For example:
- Methyl Substitution : The presence of a methyl group at position 6 enhances binding affinity and selectivity towards FGFR1.
- Dioxaborolane Moiety : This group is essential for forming stable complexes with target kinases due to its ability to participate in hydrogen bonding and steric interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
